SOTS-1

Description

Historical Development and Significance of Azo-Compound Superoxide (B77818) Sources in Chemical Research

The study of superoxide radical anion reactions in biologically relevant systems has historically been challenging due to the lack of simple methods to generate O₂⁻ at a constant, known, and controlled rate under physiological conditions. cabidigitallibrary.org Azo compounds have been utilized in chemical research as sources of various radical species, such as peroxyl radicals generated from compounds like AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride). wikipedia.org Recognizing the need for a controlled superoxide source that could mimic the slow and continuous production observed in vivo, researchers synthesized a series of azo compounds termed Superoxide Thermal Sources (SOTS). nih.gov SOTS-1 emerged from this effort as the first specifically invented azo compound capable of serving as a thermal source for superoxide under physiological conditions, marking a notable advancement in the field of free radical research. cabidigitallibrary.orgfishersci.dkrmreagents.comnih.gov

Foundational Research on the Thermally Induced Generation of Superoxide Radical Anion from this compound

Foundational research established that this compound undergoes thermal decomposition in aqueous solution. This process yields an intermediate species which subsequently reacts with oxygen, leading to the generation of the superoxide radical anion at the diffusion-controlled limit. wikipedia.org16streets.comfishersci.ca The decay of this compound to this intermediate follows first-order kinetics, providing a predictable rate of superoxide release. wikipedia.org16streets.comfishersci.ca Studies have determined that this compound exhibits a half-life of 4900 seconds at physiological pH and temperature (approximately pH 7.0-7.4 and 37°C). wikipedia.org16streets.comfishersci.cafishersci.ca Under aerated aqueous conditions at physiological parameters, the thermal decomposition of this compound has been shown to yield superoxide radical anion in approximately 40% yield. cabidigitallibrary.orgfishersci.dkfishersci.canih.gov Laser flash photolysis studies have been instrumental in determining the absolute kinetics of the elementary reactions involved in the cascade from the initial benzyloxyl radical, formed upon decomposition, to the eventual production of superoxide. cabidigitallibrary.orgnih.gov These studies identified a water-assisted 1,2-hydrogen atom shift as a crucial step in this reaction pathway. cabidigitallibrary.orgnih.gov

The controlled decomposition characteristics of this compound are summarized in the following table:

| Property | Value | Conditions | Source(s) |

| Decomposition Kinetics | First-order | Aqueous solution | wikipedia.org16streets.comfishersci.ca |

| Half-life (t₁/₂) | 4900 seconds | Physiological pH (~7-7.4), 37°C | wikipedia.org16streets.comfishersci.cafishersci.ca |

| Superoxide Radical Anion Yield | Approximately 40 mol% | Aerated water, physiological conditions | cabidigitallibrary.orgfishersci.dkfishersci.canih.gov |

| Mechanism Step | Intermediate formation, reaction with O₂ | Aqueous solution | wikipedia.org16streets.comfishersci.ca |

Overview of this compound's Role as a Standardized Chemical Probe in Reactive Oxygen Species Studies

This compound's ability to generate superoxide at a constant and controlled rate makes it a valuable standardized chemical probe in studies involving reactive oxygen species (ROS). Its use allows researchers to investigate the specific effects of superoxide in controlled environments that closely simulate in vivo conditions. wikipedia.org16streets.comfishersci.ca this compound is frequently employed as a standard solution for the calibration of instruments designed to measure superoxide concentrations, such as submersible chemiluminescent analyzers used in environmental studies. nih.gov Furthermore, it is utilized to determine the decay rates of superoxide in various media, including complex matrices like seawater. fishersci.dk Beyond calibration and kinetic studies, this compound has been applied in research exploring the role of superoxide in diverse chemical and biological processes, such as the oxidation of manganese(II) and the decomposition of glycosaminoglycan chloramides. fishersci.ca The predictable nature of its superoxide generation makes this compound particularly suitable for investigating superoxide-induced oxidative stress in various systems. cabidigitallibrary.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

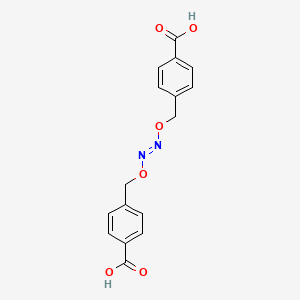

4-[[(E)-(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)/b18-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKCXZHPOIMNJH-ISLYRVAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=N/OCC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Modifications of Sots 1

Original Synthetic Pathways for Bis(4-carboxybenzyl)hyponitrite (SOTS-1)

The initial development of this compound involved specific synthetic routes designed to yield a stable azo compound capable of controlled thermal decomposition. One of the foundational reports on this compound describes its invention and chemical properties, outlining a synthesis that allows it to serve as a superoxide (B77818) thermal source under physiological conditions. caymanchem.com While the detailed step-by-step original synthesis is not fully elaborated across all available public snippets, its creation is linked to the synthesis of a series of suitable azo compounds (Superoxide Thermal Sources - SOTS) that decompose to yield electron-rich carbon-centered radicals. researchgate.net These radicals subsequently react with molecular oxygen to produce superoxide radical anion. researchgate.net A patent application also references the concept and synthesis of this compound as a superoxide thermal source. google.com

One mentioned synthetic route involves starting from Benzoic acid, 4,4'-[azobis(oxymethylene)]bis-, bis(phenylmethyl) ester. chemicalbook.com This suggests a pathway likely involving the formation of the hyponitrite (N=N) linkage and the incorporation of the 4-carboxybenzyl groups.

Exploration of Alternative and Optimized Synthetic Routes for this compound Analogs

Research has explored alternative synthetic approaches and the creation of this compound analogs to potentially tune their decomposition rates, solubility, or the nature of the radicals generated. One study mentions an alternative synthesis of this compound from a related compound, t-Bu-SOTS (presumably a tert-butyl ester analog). acs.org This indicates that variations in the ester groups can be part of alternative synthetic strategies or lead to the formation of analogs.

The synthesis of a series of azo compounds designed as superoxide thermal sources (SOTS) implies that the general synthetic methodology can be adapted to create related structures with differing substituents, thereby leading to a range of analogs with potentially varied properties. researchgate.net The exploration of such analogs is often driven by the need to match the superoxide generation profile to specific experimental or biological requirements.

Strategies for Chemical Derivatization of this compound to Modulate Reactivity

Chemical derivatization of this compound or its synthetic precursors can be employed to modify its properties, particularly its reactivity and decomposition characteristics. While specific detailed examples of this compound derivatization are not extensively detailed in the provided snippets, the general principles of chemical modification and the context of this compound's use as a radical source offer insights into potential strategies.

Functional Group Modification for Targeted Chemical Applications

This compound possesses carboxylic acid functional groups caymanchem.comcaymanchem.comscbt.com, which are amenable to various chemical modifications. These modifications could include esterification, amidation, or conjugation to other molecules. Such functional group modifications could be used to:

Alter solubility in different media (e.g., increasing lipid solubility by forming lipophilic esters).

Introduce targeting moieties for specific delivery in complex systems.

Attach this compound to solid supports or polymers for controlled release applications.

While direct examples of these specific modifications on this compound are not provided, the concept of derivatization for targeted applications is a common theme in chemical research, particularly when dealing with reactive species generators. For instance, derivatization techniques are widely used to modify compounds for chromatographic analysis or to attach molecules to nanoparticles for targeted delivery. researchgate.netgoogle.comchromatographyonline.comresearchgate.netacs.org The carboxylic acid groups on this compound provide clear handles for such transformations.

Stereochemical Considerations in this compound Analog Design

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, can significantly influence the chemical and physical properties of a compound, including its reactivity and interactions with other molecules. scribd.comscribd.com While this compound itself, with its structure featuring a central azo linkage and symmetrically substituted benzyl (B1604629) groups, does not inherently possess chiral centers, the design of this compound analogs could introduce stereochemical elements.

Analogs synthesized with substituents that create chiral centers or with restricted rotation leading to atropisomerism would exhibit stereoisomerism. nih.gov Differences in stereochemistry among analogs could lead to variations in:

The rate of thermal decomposition.

Solubility and crystallization properties.

Interactions with biological molecules (e.g., enzymes or receptors), although this compound's primary mode of action is through radical generation rather than specific binding.

The fate and reactivity of the generated radicals in chiral environments.

Research into the stereochemistry of other classes of compounds, such as peptides or sulfotransferases (SOTs), highlights how subtle changes in spatial arrangement can impact biological activity and function. nih.govwur.nlbiorxiv.org While direct studies on the stereochemical aspects of this compound analogs are not detailed in the provided information, it is a relevant consideration in the broader context of designing and synthesizing modified versions of the compound for specific applications.

Mechanistic Elucidation of Sots 1 Thermal Decomposition

Kinetics of SOTS-1 Thermal Decay in Aqueous Media

The thermal decomposition of this compound in aqueous environments follows predictable kinetics, allowing for the controlled release of superoxide (B77818). Studies have focused on determining the rate at which this compound decays and the factors influencing this process.

Determination of Reaction Orders and Rate Constants for Superoxide Generation

The decay of this compound in aqueous solution has been shown to follow first-order kinetics. nih.gov This indicates that the rate of decomposition is directly proportional to the concentration of this compound present. The thermal decomposition of this compound generates superoxide radical anion at a constant, controlled rate. nih.gov Under physiological conditions (pH ~7 and 37 °C), this compound exhibits a half-life of 4900 seconds. nih.gov The thermal decomposition of this compound in aerated water under physiological conditions has been shown to yield the superoxide radical anion in approximately 40 mol %. uni-freiburg.denih.govfishersci.ca

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Order (this compound decay) | First-order | Aqueous solution | nih.gov |

| Half-life | 4900 seconds | Physiological pH (~7), 37 °C | nih.gov |

| Superoxide Yield | Approximately 40 mol % | Aerated water, physiological conditions | uni-freiburg.denih.govfishersci.ca |

Temperature Dependence of Decomposition Kinetics and Arrhenius Parameters

The rate of this compound thermal decomposition is dependent on temperature, consistent with fundamental chemical kinetics principles described by the Arrhenius equation. While specific Arrhenius parameters (pre-exponential factor and activation energy) for this compound decomposition across a broad temperature range in aqueous media are not explicitly detailed in the provided snippets, the influence of temperature on the reaction rate is acknowledged. Studies have evaluated the thermal decomposition of this compound over a range of seawater temperatures. The general principle is that increasing temperature leads to faster reaction rates due to a greater fraction of molecules possessing the necessary activation energy for decomposition.

Influence of pH on Decomposition Rate and Superoxide Yield

The pH of the aqueous medium can influence the rate of decomposition and the yield of superoxide from this compound. The reported half-life of 4900 seconds is specific to physiological pH, around 7. nih.gov This suggests that deviations from this pH could alter the decomposition kinetics. While detailed data on the effect of a wide range of pH values on this compound decomposition rate and superoxide yield are not extensively provided in the search results, one study noted slightly different, though not statistically significant, yields and decay rates in phosphate-buffered saline (PBS) at pH 7.4 and 25 °C compared to seawater. This indicates a potential, albeit perhaps subtle, sensitivity of the decomposition to the ionic composition and pH of the medium.

Identification and Characterization of Transient Radical Intermediates

The thermal decomposition of this compound in aqueous solution proceeds through a cascade of elementary reactions involving transient radical species. uni-freiburg.denih.gov Laser flash photolysis studies have been instrumental in identifying and characterizing these intermediates and determining the kinetics of their transformations. uni-freiburg.denih.gov

Formation and Subsequent Reactivity of Benzyloxyl Radicals

Upon thermal decomposition, this compound initially forms water-soluble benzyloxyl radicals. uni-freiburg.denih.gov These benzyloxyl radicals are highly reactive intermediates in the decomposition pathway.

Solvent-Assisted Reaction Pathways in this compound Decomposition.

The thermal decomposition of this compound initiates a cascade of reactions leading to the formation of the superoxide radical anion acs.orgcanada.ca. A key step in this process involves a solvent-assisted 1,2-hydrogen atom shift acs.orgcanada.ca.

Mechanistic Role of Water and Deuterium (B1214612) Oxide in Hydrogen Atom Shifts.

A crucial intermediate formed during the decomposition of this compound is the benzyloxyl radical acs.orgcanada.ca. In aqueous solutions, this benzyloxyl radical undergoes a 1,2-hydrogen atom shift to form a benzyl (B1604629) ketyl radical acs.orgcanada.ca. This rearrangement is significantly assisted by the solvent, specifically water (H₂O) acs.orgcanada.ca. Studies using laser flash photolysis have directly measured the kinetics of this solvent-assisted 1,2-hydrogen atom shift acs.orgcanada.ca.

The use of deuterium oxide (D₂O) as a solvent provides valuable insights into the mechanism of this hydrogen atom shift due to the kinetic isotope effect canada.caacs.orgatamanchemicals.com. The difference in reaction rates when the reaction is conducted in D₂O compared to H₂O can help elucidate whether the O-H bond breaking (or O-D bond breaking) is involved in the rate-determining step of the hydrogen atom shift acs.orgatamanchemicals.com. Research has measured the kinetics of the 1,2-hydrogen shift assisted by both H₂O and D₂O, contributing to the understanding of this unusual rearrangement acs.orgcanada.ca. These studies have led to a proposed mechanism involving the initial formation of a ketyl radical anion and an oxonium cation, which subsequently collapse to yield the neutral ketyl radical acs.orgcanada.ca.

Data on the kinetics of the 1,2-H shift assisted by H₂O and D₂O have been experimentally determined acs.orgcanada.ca.

| Solvent | Rate Constant (k) |

| H₂O | Data not explicitly available in snippets, but kinetics were measured acs.orgcanada.ca. |

| D₂O | Data not explicitly available in snippets, but kinetics were measured acs.orgcanada.ca. |

Note: Specific numerical values for rate constants were not available in the provided search snippets, only that they were measured.

Effects of Other Nucleophilic Solvents on Reaction Mechanism.

Beyond water and deuterium oxide, the effects of other nucleophilic solvents on the 1,2-hydrogen atom shift in the this compound decomposition cascade have also been investigated acs.orgcanada.ca. Nucleophilic solvents, such as certain alcohols, can also assist this rearrangement acs.orgcanada.ca. The kinetics of the 1,2-hydrogen shift assisted by a number of nucleophilic alcohols have been measured acs.orgcanada.ca. These measurements contribute to a broader understanding of how solvent properties, particularly nucleophilicity, influence this critical step in the this compound decomposition mechanism allen.inlibretexts.org. The proposed mechanism involving the formation of a ketyl radical anion and an oxonium cation is supported by data obtained from studies in these various nucleophilic solvents acs.orgcanada.ca.

Proposed Comprehensive Reaction Cascade for Superoxide Radical Anion Formation.

While the complete, step-by-step reaction cascade was not fully detailed across the provided snippets, the key components and sequence can be pieced together:

Initial Thermal Decomposition of this compound: this compound, an azo compound, undergoes thermal decomposition caymanchem.comacs.orgcanada.ca. This step follows first-order kinetics caymanchem.com.

Formation of Benzyloxyl Radical: The decomposition of this compound leads to the formation of electron-rich carbon-centered radicals, including the water-soluble benzyloxyl radical acs.orgcanada.caresearchgate.net.

Solvent-Assisted 1,2-Hydrogen Atom Shift: The benzyloxyl radical undergoes a solvent-assisted 1,2-hydrogen atom shift, particularly assisted by water and other nucleophilic solvents, to form the benzyl ketyl radical acs.orgcanada.ca. This is a crucial rearrangement step acs.orgcanada.ca.

Reaction with Oxygen: The intermediate formed after the hydrogen shift (likely the benzyl ketyl radical or subsequent species) reacts with molecular oxygen (O₂) caymanchem.comresearchgate.net. This reaction occurs at the diffusion-controlled limit caymanchem.com.

Superoxide Radical Anion Formation: The reaction with oxygen directly or indirectly yields the superoxide radical anion (O₂⁻) and carbocations caymanchem.comresearchgate.net.

The absolute kinetics of the elementary reactions involved in this cascade, from the initial benzyloxyl radical to the formation of superoxide, have been determined using techniques like laser flash photolysis acs.orgcanada.ca.

Advanced Spectroscopic and Analytical Characterization Methodologies for Sots 1

Spectroscopic Techniques for Real-Time Mechanistic Investigation

Spectroscopic methods provide insights into the dynamic processes involved in SOTS-1 decomposition and the subsequent generation of superoxide (B77818). These techniques allow for the detection of transient species and the elucidation of reaction pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net Given that this compound decomposes to form an intermediate that reacts with oxygen to yield the superoxide radical anion (O2•−) cenmed.com, EPR spectroscopy is a crucial tool for directly observing and identifying this radical species. Research indicates that this compound thermally decomposes to form electron-rich carbon-centered radicals, which then react with O2 to produce carbocations and O2•−. researchgate.net EPR spectroscopy, often coupled with spin-trapping techniques, is widely used for the detection of superoxide and other reactive oxygen species in various systems, including biological ones. researchgate.netresearchgate.net The application of EPR would provide direct evidence for the formation of the superoxide radical during this compound decomposition and could potentially be used to study the kinetics of its formation and decay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Decomposition Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. londonmet.ac.ukscholaris.ca In the context of this compound, NMR spectroscopy (e.g., 1H and 13C NMR) can be used to elucidate the structure of the stable decomposition products formed after the release of superoxide. While the primary focus of this compound is superoxide generation, understanding the fate of the remaining molecular fragments is important for a complete picture of its decomposition pathway. Studies on the decomposition of similar compounds or related chemical processes often employ NMR to identify the resulting molecular species. londonmet.ac.ukdtic.mil One source mentions the use of NMR spectroscopy (in D2O) in relation to this compound, indicating its applicability for analyzing the compound in aqueous solutions and potentially identifying decomposition products. google.com

Analytical Chemistry Techniques for Quantification of this compound and Superoxide Fluxes

Quantitative analysis is essential for determining the concentration of this compound and the flux of superoxide generated, allowing for controlled experiments and accurate interpretation of results.

Chromatographic Methods (e.g., HPLC, GC) for Compound Separation and Purity Analysis

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating and quantifying components in a mixture and assessing the purity of a compound. dokumen.pubresearchgate.net HPLC is particularly suitable for the analysis of relatively polar and non-volatile compounds like this compound, which has carboxylic acid functionalities. cenmed.com HPLC can be used to determine the concentration of this compound in stock solutions and reaction mixtures over time, providing data on its decomposition kinetics. cenmed.com Purity analysis using HPLC ensures the quality and consistency of the this compound material used in experiments. researchgate.netgoogle.comgoogle.com While GC is typically used for more volatile compounds, modified GC techniques could potentially be applied to volatile decomposition products if any are formed. The provided information indicates that this compound is available with a specified purity (>80%), suggesting that analytical methods like chromatography are employed for its characterization. cenmed.com

Chemiluminescence Detection Methods for Superoxide Flux Calibration

Chemiluminescence detection is a sensitive method widely used for the detection and quantification of superoxide radical anion. researchgate.netscience.govjunkybooks.comresearchgate.net This technique relies on the reaction of superoxide with a chemiluminescent probe molecule, which emits light upon oxidation by superoxide. The intensity of the emitted light is proportional to the concentration or flux of superoxide. researchgate.net this compound is specifically used as a standard solution for calibrating superoxide fluxes in studies utilizing chemiluminescence detection. researchgate.net The chemiluminescent signal generated from the reaction between superoxide produced by this compound and a probe (e.g., MCLA) can be detected and converted to a superoxide concentration using a calibration curve prepared with known concentrations of this compound. researchgate.net This allows for the accurate determination of superoxide generation rates from this compound under different conditions. researchgate.net

Table 1: Spectroscopic and Analytical Techniques for this compound Characterization

| Technique | Application for this compound |

| Laser Flash Photolysis (LFP) | Potential for studying transient intermediates during decomposition. |

| Electron Paramagnetic Resonance (EPR) | Direct detection and characterization of superoxide radical anion (O2•−). |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of stable decomposition products. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound concentration and purity analysis. |

| Gas Chromatography (GC) | Potential for analysis of volatile decomposition products (if applicable). |

| Chemiluminescence Detection | Quantification and calibration of superoxide radical anion flux. |

Spectrophotometric Techniques for Monitoring Reaction Progress and Product Formation

Spectrophotometric techniques play a crucial role in monitoring the thermal decomposition of this compound (4,4′-[azobis(oxymethylene]bis-benzoic acid) and the subsequent formation of its primary product, the superoxide radical anion (O2•−). These methods leverage the principle of light absorption by chemical species to track changes in concentration over time, providing insights into reaction kinetics and product yield. Spectrophotometry relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, the path length of the light beam through the solution, and the molar extinction coefficient of the substance at a given wavelength. carleton.ca

This compound is recognized as a thermal source that undergoes decomposition in aqueous solutions to generate superoxide radical anion at a controlled rate. caymanchem.comglpbio.com The decay of this compound has been shown to follow first-order kinetics. caymanchem.comglpbio.com This predictable decomposition rate makes this compound valuable for studies requiring a consistent flux of superoxide. caymanchem.comresearchgate.netnih.gov

Monitoring the thermal decomposition of this compound and the generation of superoxide can be achieved indirectly by utilizing indicator molecules that react specifically with superoxide, leading to a measurable change in absorbance. Two such spectrophotometric methods employed for evaluating the thermal decomposition of this compound, particularly in complex matrices like seawater, involve the use of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and ferricytochrome c (FC). nih.govgeomar.de These methods track the superoxide-promoted changes in the absorbance spectra of the indicator molecules. geomar.de

Superoxide radical anion itself exhibits an absorption maximum at 240 nm with a reported extinction coefficient of 2430 M-1 cm-1 at pH values above 7. core.ac.uk The decay of the superoxide radical has also been monitored spectrophotometrically at 270 nm, where an extinction coefficient of 1500 M-1 cm-1 has been assumed in certain studies. core.ac.uk By monitoring the absorbance changes at these characteristic wavelengths, researchers can infer the concentration of superoxide present in the solution over time, thereby monitoring the progress of this compound decomposition and the rate of product formation.

Detailed research findings have utilized these spectrophotometric approaches to determine the decomposition rate constant (k) of this compound in various media, such as seawater and phosphate-buffered saline (PBS). geomar.de These experiments typically involve setting a constant temperature and monitoring the change in absorbance of the chosen indicator (NBD-Cl or FC) as this compound decomposes. geomar.de The observed changes in absorbance are then related back to the concentration of superoxide produced, allowing for the calculation of the this compound decay rate.

The first-order kinetics of this compound decomposition are characterized by a half-life, which is the time required for half of the initial amount of this compound to decompose. At physiological pH and temperature, the half-life of this compound has been reported to be 4900 seconds. caymanchem.comglpbio.com This kinetic parameter is crucial for designing experiments that require a known and controlled rate of superoxide generation.

Below is a summary of key spectrophotometric parameters related to this compound decomposition and superoxide detection:

| Species/Event | Spectrophotometric Aspect | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Notes | Source |

| Superoxide Radical Anion (O2•−) | Absorption Maximum | 240 | 2430 | At pH > 7 | core.ac.uk |

| Superoxide Radical Anion (O2•−) | Monitoring Decay | 270 | 1500 (assumed) | Used for monitoring decay | core.ac.uk |

| This compound Decomposition | Monitored via O2•− reaction with NBD-Cl | - | - | Change in absorbance of NBD-Cl monitored | nih.govgeomar.de |

| This compound Decomposition | Monitored via O2•− reaction with FC | - | - | Change in absorbance of FC monitored | nih.govgeomar.de |

These spectrophotometric methodologies provide valuable tools for researchers to quantitatively study the kinetics of this compound decomposition and to calibrate or determine superoxide fluxes in various chemical and biological systems.

Computational and Theoretical Chemistry Approaches for Sots 1 Reactivity

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical methods, based on the principles of quantum mechanics, are essential for studying the electronic structure of molecules and calculating the energies of reactants, products, intermediates, and transition states along a reaction pathway. These calculations can predict the feasibility and rates of chemical reactions.

Density Functional Theory (DFT) Studies of Decomposition Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. nih.govacs.orgtruman.edu DFT is computationally less demanding than some higher-level ab initio methods, making it suitable for studying larger molecules and more complex reaction pathways. truman.edu

For compounds like SOTS-1, which undergo thermal decomposition, DFT can be employed to investigate potential decomposition routes. By calculating the energies of possible intermediates and transition states, DFT can help elucidate the step-by-step process of how this compound breaks down to generate the reactive species that ultimately lead to superoxide (B77818) formation. arxiv.org Although specific detailed DFT studies solely focused on this compound decomposition pathways were not extensively detailed in the provided search results, DFT has been successfully applied to study the electronic structure, geometry, and degradation of other azo dyes, which share the characteristic azo (-N=N-) functional group present in this compound. nih.govacs.org These studies demonstrate the applicability of DFT in understanding the reactivity of azo compounds, including bond breaking and radical formation, which are key steps in this compound decomposition. nih.govacs.org DFT calculations can provide insights into the energy barriers associated with different bond cleavages within the this compound molecule, helping to identify the most probable decomposition channels. arxiv.org

Ab Initio Methods for High-Accuracy Mechanistic Insights

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without recourse to empirical data. truman.edupsu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular electronic structure and reaction energetics. arxiv.org

For this compound, ab initio methods can be used to gain high-accuracy mechanistic insights into the elementary steps of its decomposition and subsequent superoxide generation. While computationally more expensive than DFT, ab initio methods can provide more reliable energy values for transition states and intermediates, which is crucial for determining reaction rates and understanding subtle details of the reaction mechanism. arxiv.org Studies on related chemical processes, such as the reactions of nitrosamines, have utilized ab initio calculations to explore reaction pathways, identify transition structures, and calculate energy barriers for various molecular rearrangements and bond dissociations. psu.edu Ab initio QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can also be employed to study the reactivity of this compound in a solvent environment, treating the reactive core with a high-level ab initio method and the surrounding solvent molecules with a less computationally expensive molecular mechanics approach. nih.gov These calculations can reveal how the solvent environment influences the reaction mechanism and energetics. nih.govarxiv.org

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. mdpi.com MD simulations are particularly useful for studying the behavior of molecules in condensed phases, such as in solution, providing insights into their dynamics, conformations, and interactions with the solvent. mdpi.comresearchgate.netresearchgate.netnih.gov

For this compound, MD simulations can be used to study its behavior in various solvent environments, such as water, which is relevant to its application as a superoxide source in aqueous systems. researchgate.netfrontiersin.orgmdpi.comnih.gov MD simulations can provide information on the solvation structure of this compound, how it interacts with solvent molecules, and how these interactions might influence its thermal decomposition. researchgate.netnih.gov While specific MD simulations of this compound were not detailed in the search results, MD has been widely applied to study the dynamics and interactions of various molecules, including organic compounds and ions, in different solvents. researchgate.netnih.gov Mixed-solvent MD simulations, for instance, can be used to explore the preferential interactions of a solute with different solvent components. researchgate.netnih.govacs.org By simulating this compound in water or other relevant solvents, researchers can gain a better understanding of how the solvent environment affects its stability and the accessibility of reactive sites for decomposition. MD simulations can also provide data on diffusion rates and conformational changes of this compound in solution, which can be important for understanding the kinetics of its decomposition and the subsequent reactions of the generated radicals with oxygen. researchgate.net

Predictive Modeling of this compound Reactivity and Superoxide Generation Efficiency

Predictive modeling approaches aim to forecast the reactivity and performance of this compound based on its molecular structure and the environmental conditions. These models can range from simple kinetic models based on experimental data to more sophisticated computational models that integrate quantum chemical and molecular dynamics insights.

This compound is known to undergo first-order thermal decomposition in aqueous solutions, leading to the controlled generation of superoxide. researchgate.netfrontiersin.orgnih.govcaymanchem.com This predictable decomposition kinetic is a key feature of this compound that allows for the calculation of the time-dependent concentration of this compound and the resulting superoxide flux or concentration. researchgate.netfrontiersin.org Predictive modeling can involve developing and refining kinetic models that describe the rate of this compound decomposition and the yield of superoxide under different temperatures and solution conditions. researchgate.netfrontiersin.org

Computational chemistry can contribute to predictive modeling by providing parameters for these kinetic models, such as activation energies calculated from quantum chemical methods. acs.org Furthermore, computational approaches can be used to predict how modifications to the this compound structure might affect its decomposition rate and superoxide yield, guiding the design of new superoxide sources. acs.orgresearchgate.net While the provided search results highlight the empirical characterization and modeling of this compound's superoxide generation based on its known decomposition kinetics researchgate.netfrontiersin.orgmdpi.comnih.gov, computational methods offer the potential for ab initio prediction of these properties for novel or modified structures before experimental synthesis. Predictive modeling can also involve correlating structural descriptors obtained from computational chemistry with experimentally observed reactivity or superoxide generation efficiency.

Computational Design Principles for Novel Azo-Compound Superoxide Sources

The development of new and improved superoxide thermal sources based on the azo compound scaffold requires a rational design approach. Computational chemistry can play a significant role in establishing design principles for novel compounds with desired decomposition kinetics and superoxide generation efficiency.

This compound is part of a series of azo compounds synthesized as superoxide thermal sources. researchgate.net Computational methods can be used to explore the structure-property relationships within this class of compounds. By systematically varying substituents on the azo compound core and calculating properties such as bond dissociation energies, radical stabilities, and transition state energies using quantum chemical methods (like DFT and ab initio), researchers can identify structural features that favor controlled thermal decomposition and efficient superoxide generation. nih.govacs.orgarxiv.org

Applications of Sots 1 in Controlled Chemical Research Systems

Use of SOTS-1 for Controlled and Constant Rate Superoxide (B77818) Generation in Aqueous Solutions.

One of the primary applications of this compound is its use as a reliable source for generating superoxide radical anion in aqueous environments at a controlled and constant rate wikipedia.orgnih.govnih.govfishersci.ca. As a superoxide thermal source (SOTS), this compound undergoes thermal decomposition, leading to the formation of an intermediate compound wikipedia.orgnih.govnih.govfishersci.ca. This intermediate subsequently reacts with dissolved oxygen at a diffusion-controlled rate, yielding superoxide radical anion wikipedia.orgnih.govnih.govfishersci.ca.

The decomposition of this compound follows first-order kinetics, which is key to its ability to provide a constant rate of superoxide generation under stable temperature and pH conditions wikipedia.orgnih.govnih.govfishersci.ca. At physiological pH and temperature, this compound exhibits a half-life of 4900 seconds for its decomposition wikipedia.orgnih.govnih.govfishersci.ca. This relatively long half-life allows for the sustained generation of superoxide over an extended period, making it suitable for experiments that aim to mimic in vivo conditions where superoxide is produced slowly and continuously wikipedia.orgnih.govnih.gov.

Researchers can control the rate of superoxide generation by adjusting the initial concentration of this compound and the temperature of the solution. This controlled release mechanism offers a significant advantage over other methods of superoxide generation, such as using potassium superoxide (KO₂), which can result in rapid, high-concentration bursts of superoxide.

| Property | Value |

| Decomposition Kinetics | First-order |

| Half-life (Physiological pH & Temperature) | 4900 seconds |

Investigation of Superoxide-Induced Chemical Oxidation Reactions and Reaction Mechanisms.

This compound is an important tool for investigating chemical oxidation reactions driven by superoxide and elucidating their underlying mechanisms. By providing a controlled source of superoxide, researchers can study its reactivity with various chemical species and observe the resulting oxidation products and pathways.

Studies have utilized this compound to examine the effects of superoxide on different chemical systems. For instance, it has been employed to investigate the influence of superoxide on dissolved iron in seawater. The controlled generation of superoxide by this compound allows for a clearer understanding of its role in the redox cycling of metals in aquatic environments.

Furthermore, this compound has been instrumental in studying superoxide-induced decomposition reactions. Research has shown that this compound stimulated the decomposition of glycosaminoglycan chloramides, demonstrating superoxide's ability to promote the breakdown of these biomolecules. The proposed mechanism involves a one-electron reduction of the chloramides by superoxide, leading to the formation of radical intermediates and subsequent fragmentation.

This compound has also been used to study the oxidation of organic molecules. For example, it was found that superoxide generated by this compound catalyzed the oxidation of resveratrol (B1683913), suggesting that in biological contexts with elevated superoxide levels, resveratrol can be converted into a thiol-reactive quinone form. These studies highlight the utility of this compound in uncovering the mechanisms of superoxide-mediated oxidation in various chemical and biological contexts.

This compound as a Standard for Calibration of Superoxide Measurements in Chemical Matrices.

The ability of this compound to generate superoxide at a predictable and sustained rate makes it an excellent standard for calibrating methods used to measure superoxide concentrations in various chemical matrices. Accurate calibration is crucial for obtaining reliable quantitative data on superoxide levels in complex samples.

Researchers frequently use this compound standard solutions to calibrate detection systems, such as those employing chemiluminescent probes like Methyl Cyprindina Luciferin Analogue (MCLA), which react specifically with superoxide to produce a measurable signal. By preparing solutions with known concentrations of this compound and allowing them to decompose to generate superoxide, a calibration curve can be constructed by correlating the measured signal intensity with the known superoxide concentration.

The preparation of this compound standard solutions often involves dissolving this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into the specific chemical matrix of interest, such as aged, filtered seawater. To ensure accurate calibration, particularly in matrices containing trace metals that can react with superoxide, chelating agents like DTPA are often added to sequester these metals and minimize their interference with superoxide measurements. This use of this compound as a calibration standard is vital for accurate quantification of superoxide in environmental, biological, and chemical research.

Structure Reactivity Relationships in Sots 1 Analogs Non Biological Context

Impact of Azo-Compound Structural Variations on Thermal Decomposition Kinetics.

The thermal decomposition of azo compounds is a well-established method for generating free radicals, and the rate of this decomposition is known to be influenced by the structure of the molecule. Studies on various azo polymerization initiators, which also decompose thermally to form radicals, demonstrate that the decomposition rate follows first-order kinetics and varies significantly with structural differences. fujifilm.com For instance, the temperature at which an azo initiator has a 10-hour half-life, a common metric for comparing their thermal stability and decomposition rate, is highly dependent on its structure. fujifilm.comfujifilm.com

Quantitative structure-property relationship (QSPR) models are being developed to predict the decomposition kinetic parameters of symmetrical azo compounds based on molecular descriptors that capture structural features. acs.org This reinforces the principle that variations in the molecular structure directly impact the thermal decomposition kinetics, including the rate constant and activation energy.

For azo-peroxyesters, a class of compounds containing both azo and peroxide functionalities, thermogravimetric analysis has revealed that their thermal decomposition can occur in distinct stages, with the kinetic characteristics tied to both the structure of the molecule and the specific decomposition stage. researchgate.net The release of molecular nitrogen is typically associated with the initial decomposition of the azo group. researchgate.net

Although specific comparative kinetic data for a series of SOTS-1 analogs with defined structural variations is not available in the consulted sources, based on the behavior of other azo compounds, it is expected that modifications to the substituents on the phenyl rings or the methylene (B1212753) linkers in this compound would influence the stability of the azo group and the resulting radicals, thereby altering the thermal decomposition kinetics. Electron-withdrawing or electron-donating substituents could affect the electron density around the azo bond, influencing the activation energy required for its cleavage. Steric hindrance near the azo group could also play a role in the decomposition rate.

Influence of Substituent Effects on Superoxide (B77818) Radical Anion Yield and Generation Rate.

The generation of the superoxide radical anion from this compound involves a cascade of reactions initiated by the thermal decomposition of the azo group to form carbon-centered radicals. These intermediate radicals then react with molecular oxygen to produce superoxide. nih.govfujifilm.com The reported yield of superoxide from this compound is approximately 40%. mit.eduacs.org

The yield and generation rate of superoxide from this compound analogs would likely be influenced by substituent effects on the stability and reactivity of the intermediate radicals formed after the initial azo bond cleavage. Substituents on the phenyl rings of this compound analogs could affect the delocalization of the radical or influence the rate at which the intermediate radical reacts with oxygen. For example, substituents that stabilize the intermediate carbon-centered radical might affect its lifetime and thus the efficiency of its reaction with oxygen to form superoxide.

Furthermore, the mechanism of superoxide formation from this compound involves steps such as a water-assisted 1,2-hydrogen atom shift converting a benzyloxyl radical intermediate into a benzyl (B1604629) ketyl radical. acs.orgacs.org Substituent effects could potentially influence the rates of such rearrangement or subsequent reactions that lead to superoxide.

While structure-activity relationship studies on other systems, such as superoxide dismutase mimics, have shown how modifications to ligand structures can impact their ability to interact with or catalyze the dismutation of superoxide nih.govresearchgate.net, specific quantitative data detailing how different substituents on this compound analogs affect the yield or generation rate of superoxide radical anion is not available in the provided search results.

Design Principles for Tuning this compound Reactivity Profile through Structural Modifications.

Based on the general principles of structure-reactivity relationships in organic chemistry and the behavior of related azo compounds, potential design principles for tuning the reactivity profile of this compound through structural modifications can be conceptualized, although specific experimental data on this compound analogs is limited.

The primary aspects of this compound's reactivity profile that could be tuned are its thermal decomposition rate and the efficiency of superoxide generation.

Tuning Thermal Decomposition Rate: The thermal stability of the azo group is influenced by the electronic and steric properties of the surrounding substituents. Introducing electron-withdrawing groups near the azo linkage might destabilize it, leading to faster thermal decomposition at lower temperatures. Conversely, electron-donating groups might increase stability. Steric bulk near the azo group could also affect the ease of decomposition. By strategically placing different substituents on the phenyl rings or modifying the methylene linkers, the activation energy for azo bond cleavage could potentially be adjusted, thereby controlling the temperature at which superoxide is released and the rate of its generation. The concept of tuning decomposition temperatures through structural changes is evident in the range of decomposition temperatures observed for different azo polymerization initiators. fujifilm.com

Tuning Superoxide Yield and Generation Efficiency: The efficiency of superoxide generation is dependent on the fate of the intermediate radicals formed upon azo decomposition and their subsequent reaction with oxygen. Structural modifications could influence the stability and reactivity of these radicals. Substituents that favor the reaction of the intermediate radical with oxygen over other competing reactions (such as recombination or reaction with solvent) could potentially increase the superoxide yield. Modifications might also affect the rate of the reaction between the radical intermediate and oxygen, thereby influencing the superoxide generation rate. The nature of the intermediate radicals formed from this compound involves benzylic positions, and substituents on the attached phenyl rings would likely impact the electronic properties and stability of these radical species.

Q & A

Q. What is the primary methodological application of SOTS-1 in detecting superoxide radicals in marine environments?

this compound is a modular ratiometric fluorescent probe used to quantify extracellular superoxide (O₂•⁻) in marine redox chemistry. Its application involves doping analytes into flow systems (e.g., 2 mL/min analyte flow rate mixed with a total system flow of 14 mL/min) and measuring fluorescence responses calibrated against background signals. Data are standardized to pM concentrations using pre-collected calibration factors . Key steps include:

- Signal normalization : Subtract background signals (e.g., AFSW) from raw this compound measurements.

- Calibration : Use pre-determined factors to convert fluorescence intensity to [O₂•⁻].

- Validation : Conduct robustness tests under varying environmental conditions (e.g., temperature ranges: 19–33°C) .

Q. What experimental protocols are recommended for calibrating this compound in field studies?

Calibration requires:

- Environmental replication : Simulate field conditions (e.g., pressure, temperature) during lab calibration.

- Multi-directional testing : Assess probe performance across spatial orientations (e.g., DISCO II Luer lock tubing tests) .

- Statistical validation : Calculate R² values between replicate measurements to confirm consistency .

- Documentation : Report flow rates, integration times, and calibration factors to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize this compound integration times and flow rates to minimize measurement variability?

Optimization involves iterative testing of:

- Flow rate balance : Maintain total system flow at 14 mL/min while adjusting analyte/reagent ratios (e.g., 2 mL/min analyte flow).

- Integration time : Test durations (e.g., 20-minute vs. 2-hour intervals) to balance signal stability and temporal resolution .

- Error analysis : Use coefficient of variation (CV) to quantify variability across trials.

- Environmental controls : Account for temperature/pressure effects on fluid dynamics .

Q. What strategies are effective in reconciling contradictory this compound data across different marine ecosystems?

Address contradictions through:

- Systematic review frameworks : Narrow research questions to isolate variables (e.g., salinity, microbial activity) influencing O₂•⁻ production .

- Meta-analysis : Combine datasets using standardized units (pM) and assess heterogeneity via I² statistics .

- Confounding variable checks : Test for interfering compounds (e.g., OH• radicals) using parallel probes like DHR .

- Cross-calibration : Validate this compound against alternative methods (e.g., chemiluminescence) in disputed ecosystems .

Q. What methodological frameworks ensure reproducibility of this compound-based superoxide measurements in longitudinal studies?

Reproducibility requires:

- Protocol standardization : Document flow rates, calibration intervals, and environmental parameters .

- Blinded analysis : Separate data collection and interpretation teams to reduce bias .

- Open-data practices : Share raw fluorescence data and calibration files in supplementary materials .

- Peer validation : Collaborate with independent labs to replicate key experiments .

Q. How should researchers design experiments to evaluate this compound’s sensitivity limits under dynamic redox conditions?

Apply the P-E/I-C-O framework :

- Population (P) : Define microbial communities or chemical systems under study.

- Exposure/Intervention (E/I) : Vary O₂•⁻ generation rates (e.g., via Fenton reactions or biological activity).

- Comparison (C) : Use control probes (e.g., DHR for OH• detection) to isolate this compound’s specificity .

- Outcome (O) : Quantify detection thresholds using dose-response curves (e.g., linear ranges from 0.1–10 µM) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are most robust for analyzing this compound time-series data?

- Trend analysis : Use linear regression (R²) to identify significant correlations between variables (e.g., fluorescence vs. [O₂•⁻]) .

- Error propagation : Calculate uncertainties from integration time variability and flow rate fluctuations.

- Multivariate models : Apply ANOVA to assess interactions between environmental factors (temperature, pressure) and signal outputs .

Q. How can this compound data be integrated with complementary datasets (e.g., microbial counts, pH) to model marine redox processes?

- Data harmonization : Convert all variables to standardized units (e.g., pM for O₂•⁻, CFU/mL for microbes).

- Multimodal frameworks : Use PCA (Principal Component Analysis) to identify dominant drivers of redox variability.

- Temporal alignment : Synchronize timestamps across datasets to resolve lag effects .

Tables: Key Parameters for this compound Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.